molecular formula C12H22ClNO2 B1477010 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one CAS No. 2097995-11-2

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one

Cat. No. B1477010
CAS RN: 2097995-11-2
M. Wt: 247.76 g/mol
InChI Key: JGCLGJBJHQGULC-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one, also known as 2-C1-4-2ME-PIP, is an organic compound that has seen a recent surge in popularity due to its potential applications in scientific research. This compound has been found to have several properties that make it an ideal candidate for laboratory experimentation and research.

Scientific Research Applications

Nucleophilic Aromatic Substitution and Its Mechanisms

A study by Pietra and Vitali (1972) examined the reactions of piperidine with dinitrobenzenes, highlighting the mechanisms of nucleophilic aromatic substitution. This research is pertinent as it delves into the chemical reactions that compounds similar to "2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one" might undergo, providing foundational knowledge for further chemical synthesis and modification research (Pietra & Vitali, 1972).

Piperonyl Butoxide Chemistry

Blasi (1999) discussed piperonyl butoxide (PBO), an aromatic-aliphatic ether, which, like the compound of interest, contains a piperidine moiety. This review covers the physical and chemical characteristics of PBO, analytical methods, and implications for its use, shedding light on the broader category of compounds containing piperidine structures and their analysis (Blasi, 1999).

Dopamine D2 Receptor Ligands

Jůza et al. (2022) provided a comprehensive overview of dopamine D2 receptor ligands, including those with piperidine structures. Understanding these ligands is crucial for developing neuropsychiatric disorder treatments, offering insights into how the structural elements of compounds like "2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one" might influence biological activity (Jůza et al., 2022).

Sorption of Herbicides to Soil

Werner et al. (2012) discussed the sorption of phenoxy herbicides, such as 2,4-D, to soil and organic matter. While not directly related, this research touches on environmental interactions of organic compounds, potentially relevant to understanding the environmental fate of "2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)butan-1-one" (Werner et al., 2012).

properties

IUPAC Name

2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-4-10(5-8-14)6-9-16-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCLGJBJHQGULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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